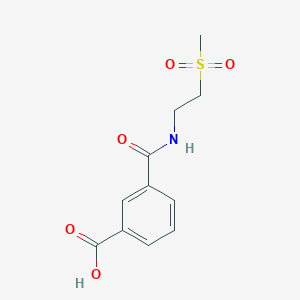

3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid is a useful research compound. Its molecular formula is C11H13NO5S and its molecular weight is 271.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid, also known as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound's structure and functional groups suggest interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C12H15NO4S. Its structure comprises a benzoic acid core substituted with a methylsulfonyl ethyl group and a carbamoyl moiety. This unique arrangement may influence its solubility, reactivity, and interaction with biological systems.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies have shown that sulfonamide derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. This suggests that the compound may modulate inflammatory pathways effectively .

Antitumor Activity

Preliminary investigations into the antitumor potential of this compound have shown promise. In vitro studies demonstrated that similar compounds can selectively inhibit cancer cell proliferation without affecting normal cells. The mechanism appears to involve the disruption of cell cycle-related proteins, which are crucial for tumor growth and survival .

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Pathways : The compound may interact with enzymes involved in inflammatory responses and tumorigenesis, potentially leading to reduced activity of cyclooxygenase (COX) and lipoxygenase (LOX) .

- Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cancer progression .

Case Studies

- In Vivo Studies on Inflammation : A study examined the effects of a sulfonamide derivative on inflammatory markers in a rat model of arthritis. The results indicated significant reductions in edema and inflammatory cytokines, supporting its potential as an anti-inflammatory agent.

- Antitumor Efficacy in Xenograft Models : Another study evaluated the antitumor effects of a related compound in xenograft models of breast cancer. The treatment led to a notable decrease in tumor size and weight, suggesting effective targeting of cancer cells without systemic toxicity .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound has been investigated for its role as an anti-cancer agent . Research indicates that it may inhibit the STAT3 signaling pathway, which is often constitutively activated in various cancers. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .

Case Study: STAT3 Inhibition

A study demonstrated that compounds targeting the STAT3 pathway, including derivatives of benzoic acid, showed promising results in suppressing tumor cell survival while sparing normal cells. This specificity could make such compounds valuable in combination therapies with existing chemotherapeutics .

Anti-inflammatory Properties

The compound exhibits potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism may involve the modulation of cytokine production and inhibition of inflammatory pathways .

Case Study: Inhibition of Inflammatory Cytokines

In vitro studies revealed that 3-((2-(Methylsulfonyl)ethyl)carbamoyl)benzoic acid effectively reduced levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests its utility in conditions like rheumatoid arthritis and other inflammatory disorders .

Neuroprotective Effects

Recent research has suggested that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its therapeutic prospects .

Case Study: Neuroprotection in Animal Models

Animal studies have indicated that administration of this compound can lead to improved cognitive function and reduced neuroinflammation in models of neurodegeneration. These findings point towards its potential use as a neuroprotective agent .

Material Science Applications

Beyond biological applications, this compound has been explored for its properties in materials science, particularly in the development of polymers and coatings with enhanced thermal stability and chemical resistance .

Case Study: Polymer Development

Research into polymer composites incorporating this compound has shown improved mechanical properties and thermal stability compared to traditional materials. These advancements could lead to innovative applications in automotive and aerospace industries .

Synthesis and Structural Variants

The synthesis of this compound involves several chemical reactions that allow for the modification of its structure to enhance efficacy or reduce toxicity. Various synthetic routes have been documented, leading to a library of derivatives with tailored pharmacological profiles .

Propiedades

IUPAC Name |

3-(2-methylsulfonylethylcarbamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c1-18(16,17)6-5-12-10(13)8-3-2-4-9(7-8)11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFPQFONJPRKSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.